

Retrosynthetic Analysis of **tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate**: A Technical Guide

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Compound of Interest

Compound Name: *tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the retrosynthetic analysis of **tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate**, a chiral building block valuable in the synthesis of various biologically active compounds. This document outlines multiple synthetic strategies, presents quantitative data in structured tables, provides detailed experimental protocols for key transformations, and visualizes the logical connections using Graphviz diagrams.

Introduction

tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate is a protected amino alcohol. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective reactions at other positions of the molecule, making it a versatile intermediate in complex syntheses. The specific stereochemistry, (1R,2S), is crucial for the biological activity of many target molecules. This guide explores the most common and effective retrosynthetic approaches to this compound.

Retrosynthetic Analysis

The primary retrosynthetic disconnection of **tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate** involves the cleavage of the carbamate bond, leading to the

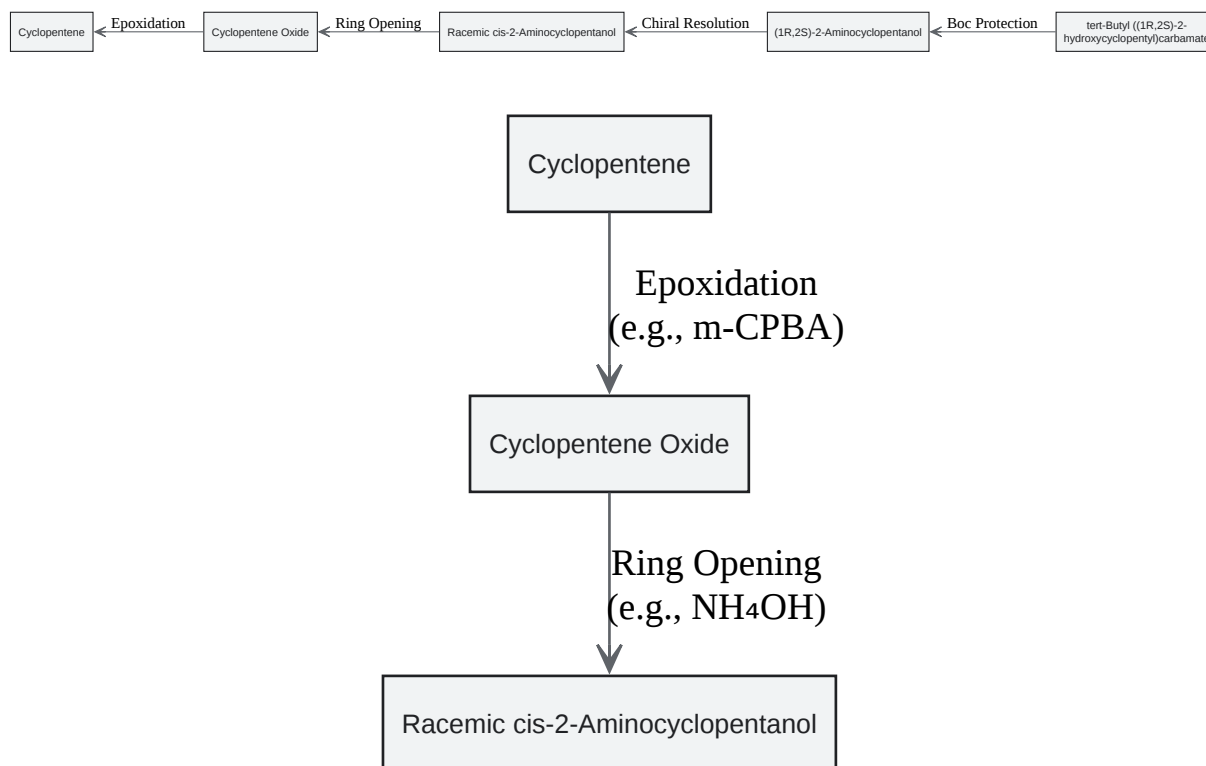
key chiral intermediate, (1R,2S)-2-aminocyclopentanol. This amino alcohol can be sourced commercially or synthesized through various methods, including chiral resolution of a racemic mixture or asymmetric synthesis from achiral starting materials.

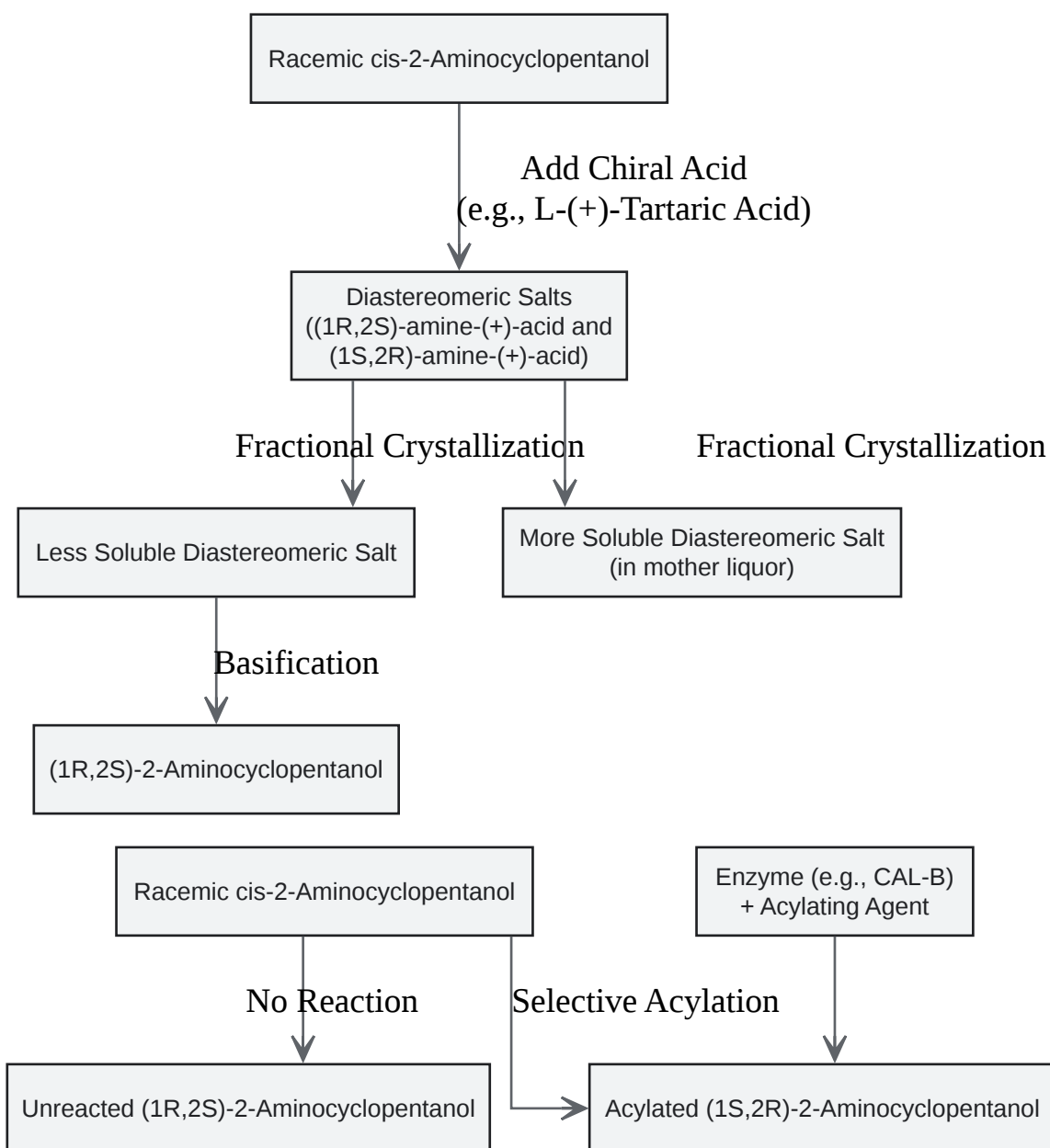
Two main retrosynthetic pathways are considered:

- Pathway A: Direct protection of commercially available or synthesized (1R,2S)-2-aminocyclopentanol.
- Pathway B: Synthesis of racemic cis-2-aminocyclopentanol followed by chiral resolution to isolate the desired (1R,2S)-enantiomer.

A third, more fundamental approach involves the asymmetric synthesis starting from cyclopentene.

Visualization of Retrosynthetic Pathways





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